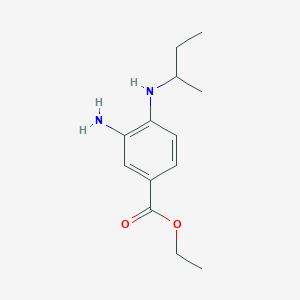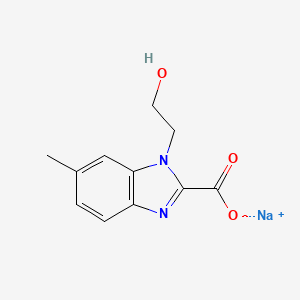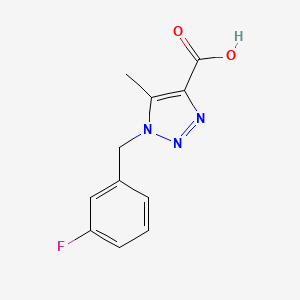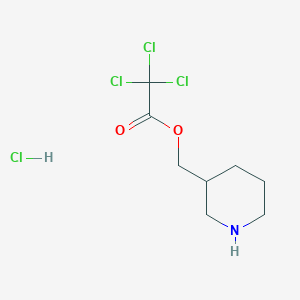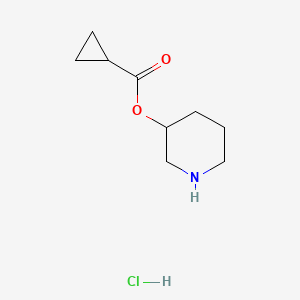
3-Piperidinyl cyclopropanecarboxylate hydrochloride
説明
3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 g/mol . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Piperidinyl cyclopropanecarboxylate hydrochloride is 1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Piperidinyl cyclopropanecarboxylate hydrochloride are not detailed in the search results, piperidine derivatives are known to be involved in various chemical reactions . For instance, piperidine is used to convert ketones to enamines .Physical And Chemical Properties Analysis
3-Piperidinyl cyclopropanecarboxylate hydrochloride is a solid at room temperature . It has a molecular weight of 205.68 g/mol and a linear formula of C9H16ClNO2 .科学的研究の応用
Structural and Physical Properties
- Solid-State Characterization : 3-Piperidinyl cyclopropanecarboxylate hydrochloride, similar to falicaine hydrochloride, has been characterized using various techniques like thermal analysis, spectroscopy, and X-ray diffractometry. These studies provide insights into the crystal polymorphism, thermodynamic stability, and structural properties of the compound (Schmidt, 2005).
Crystal Structure Analysis
- Crystal and Molecular Structure : Research on 4-carboxypiperidinium chloride, a compound related to 3-piperidinyl cyclopropanecarboxylate hydrochloride, reveals the detailed crystal and molecular structure of these types of compounds. This knowledge is crucial for understanding their reactivity and interactions with other molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Potential Pharmaceutical Applications
Antipsychotic Molecules Synthesis : The compound has been used in synthesizing new structures incorporating pyrazole and isoxazole moieties, demonstrating potential as antipsychotic molecules (Pinna et al., 2013).
Histamine H3 Antagonists for Cognitive Disorders : 3-Piperidinyl derivatives have been investigated as histamine H3 antagonists, showing promise in the treatment of cognitive disorders and Alzheimer's disease (Brioni et al., 2011).
Bioactivity of Thiourea Derivatives : Cyclopropanecarboxylate derivatives have shown significant bioactivity, including herbicidal and fungicidal properties. This suggests potential applications in agriculture and pharmaceuticals (Tian et al., 2009).
Nociceptin/Orphanin FQ Opioid Receptor Research : Studies involving 3-piperidinyl cyclopropanecarboxylate hydrochloride derivatives provide insights into the functioning of the nociceptin/orphanin FQ opioid receptor, an important target for pain management and opioid research (Chang et al., 2015).
Chemical Synthesis and Characterization
Synthesis of Enantiopure Derivatives : Research has focused on synthesizing enantiopure 3-hydroxypiperidine derivatives, highlighting the compound's utility in creating chirally pure substances for pharmaceutical use (Chiou, Lin, & Liang, 2010).
Cholinesterase Inhibitor Studies : The compound has been used in the synthesis of novel cholinesterase inhibitors, suggesting potential applications in treating diseases like Alzheimer's (Rangappa & Basappa, 2005).
Biologically Active Compounds in N-ethoxyethylpiperidine Derivatives : Studies indicate the incorporation of cyclopropane and fluorophenyls into N-ethoxyethylpiperidines, leading to compounds with antimicrobial activity, underscoring the versatility of 3-piperidinyl cyclopropanecarboxylate hydrochloride in synthesizing biologically active substances (Issayeva et al., 2019).
Alzheimer’s Disease Drug Candidate : Derivatives of 3-piperidinyl cyclopropanecarboxylate hydrochloride have been synthesized as potential drug candidates for Alzheimer's disease, demonstrating the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
piperidin-3-yl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(7-3-4-7)12-8-2-1-5-10-6-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNMNFLZCSQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl cyclopropanecarboxylate hydrochloride | |
CAS RN |
1220038-10-7 | |
| Record name | Cyclopropanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




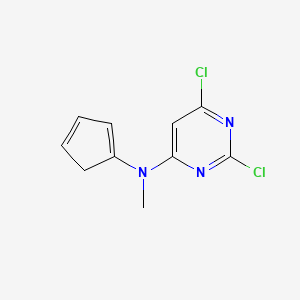
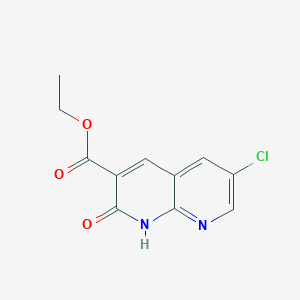
![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)
![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)
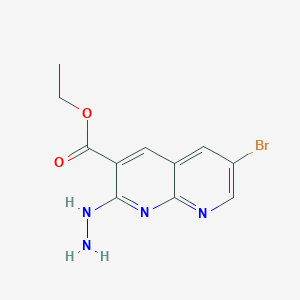
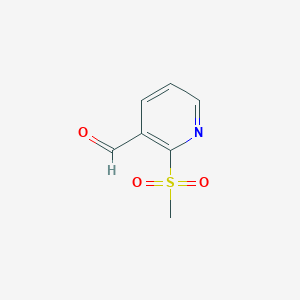
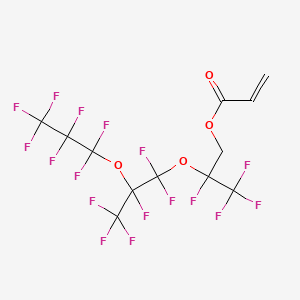
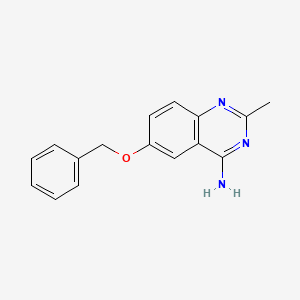
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)
